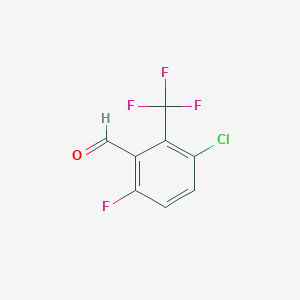

3-Chloro-6-fluoro-2-(trifluoromethyl)benzaldehyde

Description

3-Chloro-6-fluoro-2-(trifluoromethyl)benzaldehyde (CAS 95399-94-3) is a halogenated aromatic aldehyde with a molecular formula of C₈H₃ClF₄O. Its structure features a benzene ring substituted with a chlorine atom at position 3, a fluorine atom at position 6, and a trifluoromethyl (-CF₃) group at position 2, alongside an aldehyde (-CHO) functional group. This compound is characterized by its high electronegativity due to the electron-withdrawing effects of the -CF₃ and halogen substituents, making it a valuable intermediate in pharmaceutical synthesis and agrochemical research .

Properties

IUPAC Name |

3-chloro-6-fluoro-2-(trifluoromethyl)benzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3ClF4O/c9-5-1-2-6(10)4(3-14)7(5)8(11,12)13/h1-3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXSSXXLQZFRPHI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1F)C=O)C(F)(F)F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3ClF4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.55 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-6-fluoro-2-(trifluoromethyl)benzaldehyde typically involves multi-step organic reactions. One common method includes the following steps:

Starting Material: The synthesis begins with a suitable aromatic compound, such as 3-chloro-6-fluoro-2-(trifluoromethyl)benzene.

Formylation: The aromatic compound undergoes formylation, often using reagents like dichloromethyl methyl ether (DCME) and a Lewis acid catalyst such as aluminum chloride (AlCl3). This step introduces the aldehyde functional group to the aromatic ring.

Purification: The crude product is purified using techniques like recrystallization or column chromatography to obtain the desired 3-Chloro-6-fluoro-2-(trifluoromethyl)benzaldehyde with high purity.

Industrial Production Methods

In industrial settings, the production of 3-Chloro-6-fluoro-2-(trifluoromethyl)benzaldehyde may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Continuous flow reactors and automated systems are often employed to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-6-fluoro-2-(trifluoromethyl)benzaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The chloro and fluoro groups can participate in nucleophilic substitution reactions, where they are replaced by other functional groups using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions

Oxidation: KMnO4 in an aqueous medium or CrO3 in acetic acid.

Reduction: NaBH4 in methanol or LiAlH4 in ether.

Substitution: NaOCH3 in methanol or KOtBu in tert-butanol.

Major Products

Oxidation: 3-Chloro-6-fluoro-2-(trifluoromethyl)benzoic acid.

Reduction: 3-Chloro-6-fluoro-2-(trifluoromethyl)benzyl alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Organic Synthesis

This compound serves as a versatile building block in organic synthesis. Its unique electronic properties due to the presence of multiple electronegative substituents (chlorine and fluorine) enhance its reactivity, making it suitable for:

- Nucleophilic Substitution Reactions : It can react with various nucleophiles to form amides and esters.

- Coupling Reactions : Participates in Suzuki-Miyaura coupling to synthesize biaryl compounds, which are important in pharmaceuticals and agrochemicals.

Medicinal Chemistry

3-Chloro-6-fluoro-2-(trifluoromethyl)benzaldehyde is investigated for its potential role in drug development. Its structure allows for modifications that can lead to the creation of biologically active molecules. Case studies have shown:

- Anticancer Activity : Compounds derived from this benzaldehyde have exhibited activity against various cancer cell lines.

- Antimicrobial Properties : Research indicates that derivatives can act against bacterial strains, showcasing potential for pharmaceutical applications.

Agrochemicals

The compound is also utilized in the synthesis of agrochemicals. The trifluoromethyl group is known to enhance biological activity, making derivatives effective as herbicides and pesticides.

Data Table: Comparison of Applications

| Application Area | Description | Example Compounds Derived |

|---|---|---|

| Organic Synthesis | Building block for complex organic molecules | Biaryl compounds via coupling reactions |

| Medicinal Chemistry | Potential drug candidates with biological activity | Anticancer agents |

| Agrochemicals | Synthesis of herbicides and pesticides | Fluorinated agrochemical intermediates |

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal demonstrated that derivatives of 3-Chloro-6-fluoro-2-(trifluoromethyl)benzaldehyde showed significant cytotoxic effects on breast cancer cell lines. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways.

Case Study 2: Antimicrobial Properties

Research conducted on various derivatives revealed that certain compounds exhibited potent antibacterial activity against resistant strains of Staphylococcus aureus. The presence of the trifluoromethyl group was crucial for enhancing the efficacy of these compounds.

Mechanism of Action

The mechanism of action of 3-Chloro-6-fluoro-2-(trifluoromethyl)benzaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The presence of electron-withdrawing groups (chloro, fluoro, and trifluoromethyl) can influence the compound’s reactivity and binding affinity to molecular targets. These interactions can affect various biochemical pathways, leading to desired therapeutic or experimental outcomes.

Comparison with Similar Compounds

Positional Isomers and Substituent Effects

The positional arrangement of substituents significantly impacts physicochemical properties. Key analogs include:

- Electronic Effects : The trifluoromethyl group at position 2 in the target compound increases electron withdrawal, enhancing electrophilicity at the aldehyde group compared to analogs with -CF₃ at position 6 (e.g., CAS 186517-29-3) .

- Steric Considerations : The absence of fluorine at position 6 in CAS 60611-22-5 reduces steric hindrance, facilitating reactions requiring planar transition states .

Functional Group Variations

- Benzamide Derivative : 3-Chloro-2-fluoro-6-(trifluoromethyl)benzamide (CAS 186517-42-0) replaces -CHO with -CONH₂, enabling hydrogen bonding and improved solubility in polar solvents. This makes it more suitable for biological assays .

- Benzoyl Chlorides : Derivatives like 2-fluoro-6-(trifluoromethyl)benzoyl chloride (from ) exhibit higher reactivity in acylations but are less stable than aldehydes .

Substituent Type Comparisons

- Trifluoromethyl vs. Methyl : Replacing -CF₃ with -CH₃ (e.g., BP 9125: 2-Chloro-6-fluoro-3-methylbenzaldehyde) decreases electron withdrawal, reducing the compound’s acidity and reactivity in SNAr reactions .

- Hydroxyl vs. Aldehyde: BP 9127 (2-Chloro-6-fluoro-4-(trifluoromethyl)phenol) lacks the aldehyde group, making it less reactive but more stable under acidic conditions .

Biological Activity

3-Chloro-6-fluoro-2-(trifluoromethyl)benzaldehyde (CAS No. 95399-94-3) is a fluorinated aromatic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a benzaldehyde moiety substituted with chlorine, fluorine, and trifluoromethyl groups, which significantly influence its chemical reactivity and biological interactions. The molecular formula is with a molecular weight of 226.56 g/mol.

Antimicrobial Properties

Research indicates that compounds containing trifluoromethyl groups often exhibit enhanced antimicrobial activity. For instance, the presence of the trifluoromethyl group in related compounds has been associated with improved potency against various pathogens. A study demonstrated that fluorinated benzaldehydes could inhibit bacterial growth more effectively than their non-fluorinated analogs, suggesting that 3-Chloro-6-fluoro-2-(trifluoromethyl)benzaldehyde may possess similar properties .

Anticancer Activity

The structure-activity relationship (SAR) of fluorinated compounds often reveals a correlation between the presence of fluorine atoms and increased anticancer activity. For example, compounds with trifluoromethyl groups have been reported to inhibit cancer cell proliferation by targeting specific signaling pathways involved in cell growth and apoptosis. Preliminary data suggest that 3-Chloro-6-fluoro-2-(trifluoromethyl)benzaldehyde could be explored for similar anticancer applications .

The biological effects of 3-Chloro-6-fluoro-2-(trifluoromethyl)benzaldehyde likely stem from its ability to interact with various biological targets, including enzymes and receptors involved in key metabolic pathways. The electronegative nature of fluorine enhances the compound's binding affinity to these targets, potentially leading to significant alterations in their activity.

- Enzyme Inhibition : The compound may act as an inhibitor of enzymes involved in inflammatory pathways or cancer progression.

- Receptor Modulation : It might modulate receptor activity, influencing cellular signaling cascades related to growth and survival.

Study on Antimicrobial Activity

A recent study evaluated the antimicrobial efficacy of several fluorinated benzaldehydes, including 3-Chloro-6-fluoro-2-(trifluoromethyl)benzaldehyde, against Gram-positive and Gram-negative bacteria. The results indicated that the compound exhibited significant antibacterial activity, particularly against resistant strains of Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be lower than that of non-fluorinated counterparts.

Investigation into Anti-inflammatory Properties

Another investigation focused on the anti-inflammatory potential of fluorinated compounds in human macrophages. The study found that treatment with 3-Chloro-6-fluoro-2-(trifluoromethyl)benzaldehyde resulted in a marked decrease in tumor necrosis factor-alpha (TNF-α) production upon lipopolysaccharide (LPS) stimulation. This suggests a potential mechanism for reducing inflammation through modulation of cytokine release .

Q & A

Q. What are the optimal synthetic routes for preparing 3-Chloro-6-fluoro-2-(trifluoromethyl)benzaldehyde, and how can purity be validated?

Answer:

- Synthesis : A common approach involves fluorination/chlorination of benzaldehyde derivatives using HF or ClF₃ under controlled conditions, followed by trifluoromethylation via cross-coupling reactions (e.g., Cu(I)/TMEDA catalysis) .

- Purification : Column chromatography (silica gel, hexane/EtOAc gradients) or recrystallization (from ethanol) is recommended. Monitor reaction progress via TLC (Rf ~0.4 in 3:1 hexane/EtOAc) .

- Validation : Confirm purity (>95%) using HPLC (C18 column, acetonitrile/water mobile phase) and characterize via ¹⁹F NMR (δ −60 to −70 ppm for CF₃ groups) .

Q. How can researchers safely handle fluorinated intermediates during synthesis?

Answer:

- Safety Protocols : Use HF-resistant equipment (Teflon-lined reactors) and conduct reactions in fume hoods. Neutralize HF byproducts with CaCO₃ slurry .

- Byproduct Management : Trap volatile fluorocarbons (e.g., CF₃Cl) using cold traps (−78°C) to prevent atmospheric release .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize byproducts in trifluoromethylation steps?

Answer:

- Catalyst Screening : Test Pd(0)/Cu(I) systems for cross-coupling efficiency. For example, Pd(OAc)₂/Xantphos with TMEDA improves trifluoromethyl group incorporation .

- Solvent Effects : Compare DMF (polar aprotic) vs. THF (low polarity). DMF enhances reaction rates but may increase side products (e.g., dehalogenation). Monitor via GC-MS .

- Temperature Control : Lower temperatures (0–25°C) reduce decomposition of sensitive intermediates like trifluoroacetimidoyl halides .

Q. What analytical methods resolve contradictions in reported physical properties (e.g., melting points)?

Answer:

- Differential Scanning Calorimetry (DSC) : Use slow heating rates (2°C/min) to accurately determine melting points (reported mp: 46–60°C; discrepancies may arise from polymorphic forms) .

- X-ray Crystallography : Resolve structural ambiguities (e.g., halogen positioning) and confirm substituent orientation .

Q. How can computational modeling predict the electronic effects of substituents on reactivity?

Answer:

- DFT Calculations : Use Gaussian09 with B3LYP/6-31G(d) to map electrostatic potentials. The electron-withdrawing CF₃ group lowers LUMO energy, enhancing electrophilic aldehyde reactivity .

- Reactivity Trends : Compare Hammett σ constants (σ_meta for Cl: +0.37; σ_para for F: +0.06) to predict regioselectivity in nucleophilic additions .

Methodological Challenges

Q. How to mitigate competing reactions during multi-halogen substitution?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.